

Spectroscopic Profile of 4-Methyl-2,1,3-benzothiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2,1,3-benzothiadiazole

Cat. No.: B075618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-2,1,3-benzothiadiazole** (CAS No. 1457-92-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct experimental data for this specific molecule is limited in publicly available literature, this guide compiles expected spectroscopic characteristics based on data from closely related benzothiadiazole derivatives.

Chemical Structure and Properties

- IUPAC Name: **4-Methyl-2,1,3-benzothiadiazole**
- Molecular Formula: C₇H₆N₂S
- Molecular Weight: 150.20 g/mol
- CAS Number: 1457-92-7

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **4-Methyl-2,1,3-benzothiadiazole** based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Methyl-2,1,3-benzothiadiazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	Aromatic H
~7.4 - 7.6	t	1H	Aromatic H
~7.2 - 7.4	d	1H	Aromatic H
~2.5	s	3H	-CH ₃

Note: Predicted values are based on the analysis of substituted benzothiadiazole derivatives. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Methyl-2,1,3-benzothiadiazole**

Chemical Shift (δ) ppm	Assignment
~155	C=N
~150	C=N
~130 - 140	Aromatic C (quaternary)
~120 - 130	Aromatic CH
~115 - 125	Aromatic CH
~110 - 120	Aromatic CH
~20	-CH ₃

Note: These are estimated chemical shift ranges. The precise values are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-Methyl-2,1,3-benzothiadiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H stretch
2920 - 2980	Medium	Aliphatic C-H stretch (-CH ₃)
1600 - 1620	Medium-Strong	C=N stretching
1450 - 1580	Strong	Aromatic C=C stretching
1380 - 1420	Medium	C-N stretching
700 - 900	Strong	Aromatic C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for **4-Methyl-2,1,3-benzothiadiazole**

Solvent	λ _{max} (nm)	Molar Absorptivity (ε)
Ethanol	~250, ~320	To be determined
Chloroform	~255, ~325	To be determined

Note: Benzothiadiazole derivatives typically exhibit two main absorption bands corresponding to $\pi \rightarrow \pi$ transitions. The exact maxima and molar absorptivity are solvent-dependent.*

Experimental Protocols

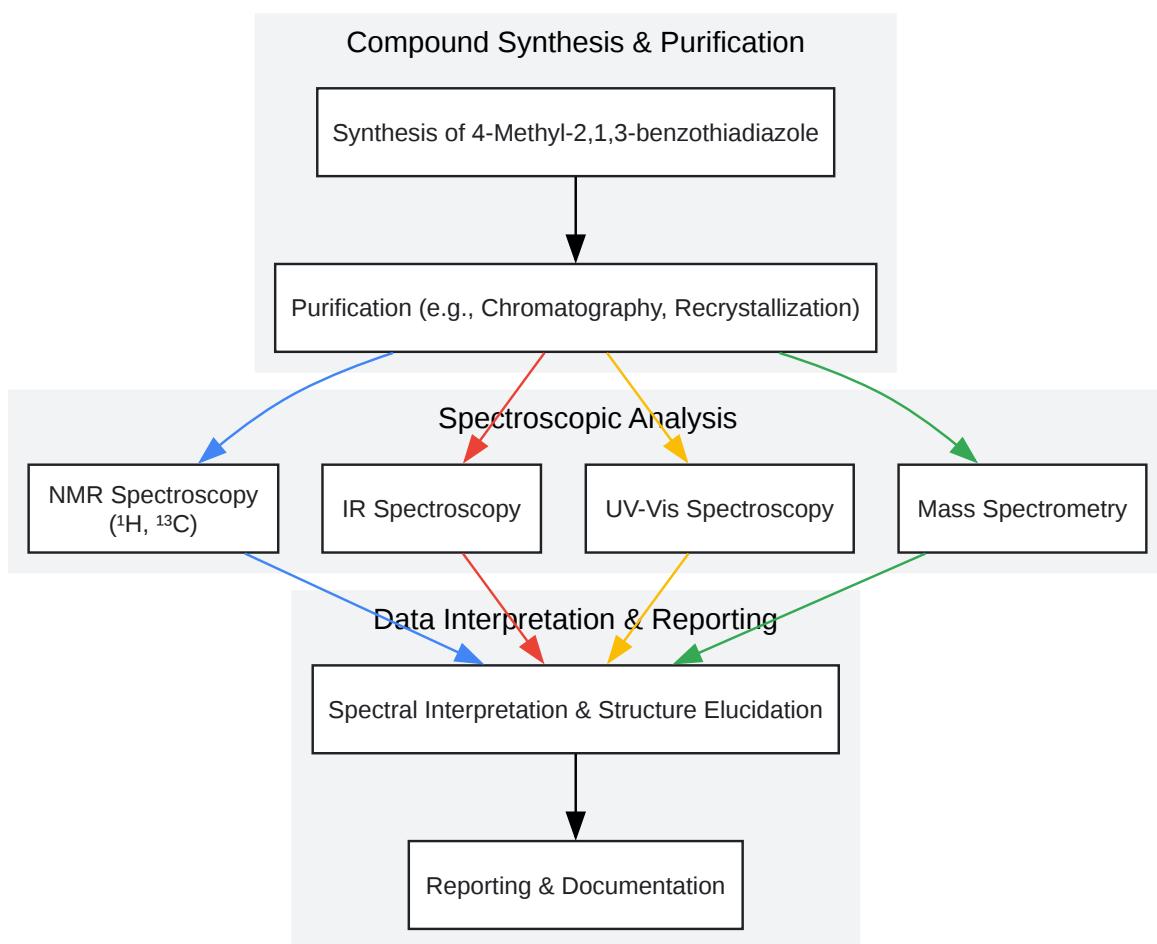
The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **4-Methyl-2,1,3-benzothiadiazole** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For ¹H NMR, a spectral width of 0-

10 ppm is typically used, while for ^{13}C NMR, a range of 0-160 ppm is appropriate. Standard pulse programs are used for data acquisition.

IR Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy

A dilute solution of **4-Methyl-2,1,3-benzothiadiazole** is prepared in a suitable UV-grade solvent (e.g., ethanol, chloroform). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically from 200 to 800 nm, in a 1 cm path length quartz cuvette.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **4-Methyl-2,1,3-benzothiadiazole**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic properties of **4-Methyl-2,1,3-benzothiadiazole**. For definitive structural confirmation and quality assessment, it is imperative to acquire and analyze experimental data for the specific compound under investigation.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2,1,3-benzothiadiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075618#spectroscopic-data-nmr-ir-uv-vis-of-4-methyl-2-1-3-benzothiadiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com